molecular formula C24H43N2O12P3 B12531192 Phosphoric acid--4-benzylpiperidine (3/2) CAS No. 869199-25-7

Phosphoric acid--4-benzylpiperidine (3/2)

Cat. No.: B12531192
CAS No.: 869199-25-7
M. Wt: 644.5 g/mol
InChI Key: PXJCDXDFYZUJIF-UHFFFAOYSA-N
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Description

Phosphoric acid–4-benzylpiperidine (3/2) is a compound that combines phosphoric acid and 4-benzylpiperidine in a specific stoichiometric ratio. Phosphoric acid is a mineral acid commonly used in various industrial and chemical processes, while 4-benzylpiperidine is a piperidine derivative known for its applications in medicinal chemistry and as a research chemical.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric acid–4-benzylpiperidine (3/2) typically involves the reaction of phosphoric acid with 4-benzylpiperidine under controlled conditions. The process may include:

    Mixing: Combining phosphoric acid and 4-benzylpiperidine in a specific molar ratio.

    Heating: Applying heat to facilitate the reaction, often at temperatures ranging from 50°C to 100°C.

    Stirring: Continuous stirring to ensure uniform mixing and reaction.

    Purification: Isolating the product through crystallization or other purification techniques.

Industrial Production Methods

Industrial production of phosphoric acid–4-benzylpiperidine (3/2) may involve large-scale reactors and automated systems to control temperature, pressure, and mixing. The use of catalysts and advanced purification methods ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid–4-benzylpiperidine (3/2) can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions may produce various substituted piperidine compounds.

Scientific Research Applications

Phosphoric acid–4-benzylpiperidine (3/2) has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of phosphoric acid–4-benzylpiperidine (3/2) involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a monoamine releasing agent, influencing neurotransmitter levels and signaling pathways. The compound’s effects are mediated through its binding to receptors and enzymes, leading to various physiological responses.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: A closely related compound with similar structural features.

    Benzylpiperazine: Another piperidine derivative with distinct pharmacological properties.

    Tetrahydroisoquinoline: A compound with structural similarities and different biological activities.

Uniqueness

Phosphoric acid–4-benzylpiperidine (3/2) is unique due to its specific combination of phosphoric acid and 4-benzylpiperidine, resulting in distinct chemical and biological properties. Its specific stoichiometric ratio and the resulting interactions make it a valuable compound for various research and industrial applications.

Properties

CAS No.

869199-25-7

Molecular Formula

C24H43N2O12P3

Molecular Weight

644.5 g/mol

IUPAC Name

4-benzylpiperidine;phosphoric acid

InChI

InChI=1S/2C12H17N.3H3O4P/c2*1-2-4-11(5-3-1)10-12-6-8-13-9-7-12;3*1-5(2,3)4/h2*1-5,12-13H,6-10H2;3*(H3,1,2,3,4)

InChI Key

PXJCDXDFYZUJIF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CC2=CC=CC=C2.C1CNCCC1CC2=CC=CC=C2.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O

Origin of Product

United States

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